(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid
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Overview
Description
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The process often starts with the preparation of the individual amino acid components, followed by their coupling using peptide synthesis techniques. Reaction conditions may include the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines can handle the repetitive steps of coupling and deprotection, ensuring high yields and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can result in the formation of new amide or thioether bonds.
Scientific Research Applications
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable tool in various research fields and a potential candidate for therapeutic development.
Properties
Molecular Formula |
C25H36N4O6 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[[3-(4-hydroxyphenyl)-2-[[1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H36N4O6/c1-15(2)13-20(25(34)35)28-22(31)19(14-16-7-9-17(30)10-8-16)27-23(32)21-6-4-12-29(21)24(33)18-5-3-11-26-18/h7-10,15,18-21,26,30H,3-6,11-14H2,1-2H3,(H,27,32)(H,28,31)(H,34,35) |
InChI Key |
ISJKIHHTPAQLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3 |
Origin of Product |
United States |
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